3-Fluoro-5-methoxy-4'-methylthiobiphenyl

Description

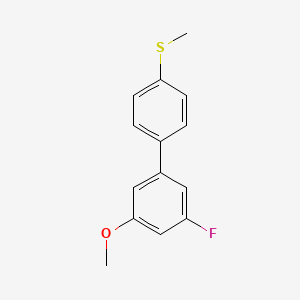

3-Fluoro-5-methoxy-4'-methylthiobiphenyl is a biphenyl derivative featuring a fluorine atom at the 3-position, a methoxy group at the 5-position on one phenyl ring, and a methylthio (-SMe) group at the 4'-position on the second phenyl ring. This compound is of interest in medicinal and materials chemistry due to the unique electronic and steric effects imparted by its substituents.

Properties

IUPAC Name |

1-fluoro-3-methoxy-5-(4-methylsulfanylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FOS/c1-16-13-8-11(7-12(15)9-13)10-3-5-14(17-2)6-4-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWOBFKLJLVVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC=C(C=C2)SC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742869 | |

| Record name | 3-Fluoro-5-methoxy-4'-(methylsulfanyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-00-9 | |

| Record name | 3-Fluoro-5-methoxy-4'-(methylsulfanyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methoxy-4’-methylthiobiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 3-fluoro-5-methoxyphenylboronic acid with 4’-methylthiobromobenzene in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of 3-Fluoro-5-methoxy-4’-methylthiobiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methoxy-4’-methylthiobiphenyl undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the methoxy or methylthio groups.

Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or thiols.

Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

3-Fluoro-5-methoxy-4’-methylthiobiphenyl has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxy-4’-methylthiobiphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methoxy and methylthio groups can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Compound A : 4-(3-Fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-imidazole

- Key Differences :

- The fluorine and methoxy groups are located at the 3- and 4-positions (vs. 3- and 5-positions in the target compound).

- Incorporates an imidazole core, which introduces aromatic nitrogen atoms absent in the biphenyl system.

Compound B : Ethyl 3-fluoro-4-methylphenyl sulfide (from Fluorochem)

- Key Differences: Contains a methylthio group at the 4-position of a mono-fluorinated phenyl ring (vs. biphenyl system). Ethyl ester substituent adds flexibility and ester hydrolysis susceptibility.

- The methylthio group’s electron-donating nature is retained but in a simpler scaffold .

Compound C : 3-((3-Fluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

- Key Differences :

- Features a triazole ring with a 3-fluorobenzylthio group and a trimethoxyphenyl substituent.

- The sulfur atom is part of a benzylthioether linkage rather than a direct methylthio group.

- Impact :

Physicochemical Properties (Hypothetical Data Table)

| Property | 3-Fluoro-5-methoxy-4'-methylthiobiphenyl | Compound A (Imidazole derivative) | Compound B (Ethyl sulfide) | Compound C (Triazole derivative) |

|---|---|---|---|---|

| Molecular Weight | ~264.3 g/mol | ~500.5 g/mol | ~200.3 g/mol | ~450.4 g/mol |

| LogP (Lipophilicity) | ~3.5 (estimated) | ~2.8 | ~2.2 | ~3.0 |

| Electron-Withdrawing | F (-I effect), OMe (+M effect) | F (-I), OMe (+M) | F (-I), SMe (+M) | F (-I), S-benzyl (+M) |

| Key Interactions | SMe (hydrophobic), F (polar) | Imidazole (H-bonding), OMe | Ester (H-bond acceptor) | Triazole (H-bond donor/acceptor) |

Biological Activity

3-Fluoro-5-methoxy-4'-methylthiobiphenyl (CAS No. 1365272-00-9) is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The synthesis of this compound is typically achieved through the Suzuki–Miyaura coupling reaction , which involves the reaction of 3-fluoro-5-methoxyphenylboronic acid with 4'-methylthiobromobenzene. This reaction is facilitated by a palladium catalyst and a base in an organic solvent like toluene.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

A study highlighted that fluorinated derivatives of podophyllum compounds, similar to this compound, showed significant antitumor activity against HeLa cells. The IC50 value for these derivatives was notably lower than that of established drugs like etoposide, indicating enhanced efficacy due to the presence of fluorine .

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Etoposide | 59.35 ± 2.45 | Standard anticancer drug |

| Fluorinated derivative | 0.72 ± 0.08 | Enhanced activity |

This suggests that the introduction of fluorine into the structure can improve binding affinity to cancer cell targets.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) remains sparse.

The mechanism by which this compound exerts its effects involves interaction with key molecular targets in cancer cells. It is hypothesized that the compound may induce apoptosis through mitochondrial pathways and influence cell cycle progression, particularly arresting cells in the G2/M phase .

Case Studies

- Study on Fluorinated Compounds : Research conducted on a series of fluorinated podophyllum derivatives demonstrated that as electronegativity increased with fluorine substitution, the anticancer activity also improved significantly. This study provided insights into structure-activity relationships (SAR) that could guide future drug design .

- Cytotoxicity Assays : In vitro cytotoxicity assays showed selective toxicity towards cancer cells compared to normal cells, indicating a potential therapeutic window for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.